molecular formula C21H20N4O2S B2448998 2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1190001-11-6

2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide

Cat. No.: B2448998
CAS No.: 1190001-11-6
M. Wt: 392.48
InChI Key: MOCDTCRIANAOHI-UHFFFAOYSA-N
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Description

2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression . By inhibiting PI3K, it disrupts the activation of AKT, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . The inhibition of HDAC alters the acetylation status of histones, affecting the transcription of various genes .

Result of Action

The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, particularly those involved in the phosphoinositide-3 kinase (PI3K) pathway . It has been found to have inhibitory activities against PI3K and HDAC , indicating its potential role in biochemical reactions involving these enzymes.

Cellular Effects

The compound has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, the compound exerts its effects through its inhibitory activities against PI3K and HDAC . This could involve binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2, suggest potential changes in its effects over time .

Dosage Effects in Animal Models

It is being studied in a phase I trial for subjects with advanced malignancies .

Metabolic Pathways

The compound is involved in the PI3K pathway . It may interact with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Its unique pharmacokinetic properties suggest potential interactions with transporters or binding proteins .

Properties

IUPAC Name

2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-12-8-4-6-10-16(12)23-19(26)14(3)28-21-24-17-11-7-5-9-15(17)18-22-13(2)20(27)25(18)21/h4-11,13-14H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCDTCRIANAOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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